5-(Hydroxymethyl)-6-methoxypyridine-3-carbonitrile
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Overview
Description
5-(Hydroxymethyl)-6-methoxypyridine-3-carbonitrile is an organic compound with a pyridine ring substituted with hydroxymethyl, methoxy, and cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-6-methoxypyridine-3-carbonitrile typically involves the reaction of 6-methoxypyridine-3-carbonitrile with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may also be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-6-methoxypyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-6-methoxypyridine-3-carbonitrile.
Reduction: 5-(Hydroxymethyl)-6-methoxypyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-6-methoxypyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-6-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and cyano groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations in the body, leading to the formation of active metabolites that exert their effects.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)furfural: An organic compound with a furan ring and similar functional groups.
5-(Chloromethyl)furfural: A halogenated derivative of 5-(Hydroxymethyl)furfural.
5-(Ethoxymethyl)furfural: An ether derivative of 5-(Hydroxymethyl)furfural.
Uniqueness
5-(Hydroxymethyl)-6-methoxypyridine-3-carbonitrile is unique due to its pyridine ring structure, which imparts different chemical and biological properties compared to furan derivatives
Properties
Molecular Formula |
C8H8N2O2 |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-(hydroxymethyl)-6-methoxypyridine-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-7(5-11)2-6(3-9)4-10-8/h2,4,11H,5H2,1H3 |
InChI Key |
YNCNTUBIVCARGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C#N)CO |
Origin of Product |
United States |
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